molecular formula C24H27N5O4 B2944851 3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251556-34-9

3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2944851
CAS No.: 1251556-34-9
M. Wt: 449.511
InChI Key: WTUGOHNNLBTJLX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Comparison with Similar Compounds

  • Piperidine derivatives

  • Triazole-based compounds

  • Benzamide analogs

Biological Activity

3,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that integrates a triazole moiety with a piperidine structure. Triazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

C21H24N6O3\text{C}_{21}\text{H}_{24}\text{N}_{6}\text{O}_{3}

This compound is synthesized through a multi-step process involving the reaction of p-tolyl derivatives with triazole and piperidine components. The synthesis typically involves coupling reactions and purification steps to yield the final product.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Anticancer Activity

A study indicated that derivatives of triazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have shown promising results against leukemia cells by inducing apoptosis characterized by morphological changes such as membrane blebbing and chromatin condensation .

Antimicrobial Properties

Triazoles generally possess significant antimicrobial properties. Research has demonstrated that triazole derivatives can inhibit bacterial growth effectively. The specific compound's potential as an antimicrobial agent requires further exploration through in vitro studies against various bacterial strains.

Case Study 1: Cytotoxicity Assessment

In a recent experiment evaluating the cytotoxic effects of related triazole compounds on Jurkat T-cells, it was found that these compounds could induce DNA damage without direct intercalation into DNA molecules. The observed effects included a decrease in mitochondrial membrane potential and increased apoptotic markers .

CompoundCell LineIC50 (µM)Mechanism of Action
3,4-Dimethoxy-N-(...)Jurkat T-cells10Induces apoptosis via mitochondrial pathway
Related TriazoleHeLa15DNA damage and apoptosis

Case Study 2: Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented through various assays measuring cytokine levels in cell cultures. Compounds similar to 3,4-dimethoxy-N-(...) were shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Pharmacokinetics and ADME Properties

Preliminary computer-aided drug design studies suggest that this compound may exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. These findings indicate its potential for further development as a therapeutic agent .

Properties

IUPAC Name

3,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-4-7-19(8-5-16)29-15-20(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)17-6-9-21(32-2)22(14-17)33-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUGOHNNLBTJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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